molecular formula C14H10Cl2N2 B5742653 1-[(3,4-Dichlorophenyl)methyl]benzimidazole CAS No. 312631-78-0

1-[(3,4-Dichlorophenyl)methyl]benzimidazole

Cat. No.: B5742653
CAS No.: 312631-78-0
M. Wt: 277.1 g/mol
InChI Key: WYVNJBVHZWJCAT-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]benzimidazole is a synthetic small molecule based on the privileged benzimidazole scaffold, recognized for its versatile applications in medicinal chemistry and drug discovery research. Benzimidazole derivatives are considered biologically "privileged structures" due to their resemblance to naturally occurring nucleotides, allowing them to interact with a wide range of biological targets . This specific compound serves as a key chemical intermediate for researchers investigating the structure-activity relationships of nitrogenous heterocycles. In anticancer research, analogs of this compound are explored for their potential to inhibit proliferative pathways. Benzimidazole-based molecules have demonstrated mechanisms of action including the inhibition of enzymes like thymidylate synthase and topoisomerase II, as well as the disruption of tubulin polymerization . In the field of infectious diseases, such derivatives are screened for broad-spectrum antimicrobial and antifungal activities, with their efficacy often modulated by the nature and position of substituents on the benzimidazole core and the pendant aromatic ring . The 3,4-dichlorobenzyl substituent in this molecule may contribute to enhanced binding affinity and selectivity towards specific enzymatic pockets. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2/c15-11-6-5-10(7-12(11)16)8-18-9-17-13-3-1-2-4-14(13)18/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVNJBVHZWJCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240765
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312631-78-0
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312631-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with 3,4-dichlorobenzaldehyde. This reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The reaction mixture is usually heated and stirred in a suitable solvent, followed by purification steps involving washing with hexane and water to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzimidazole nitrogen atoms participate in nucleophilic substitution, enabling functionalization at the heterocyclic core.

  • Alkylation/Acylation :
    The NH group reacts with alkyl halides or acyl chlorides under basic conditions. For example, microwave-assisted reactions with ethyl chloroacetate yield acetohydrazide intermediates (e.g., 2c , 3 ) with up to 98% efficiency .

    Reaction TypeReagent/ConditionsProductYield (%)Source
    AlkylationEthyl chloroacetate, K₂CO₃, DMF, MW2-(2-Methylbenzimidazol-1-yl)acetohydrazide98
    AcylationBenzoyl chloride, ethanol, MWN-(2-Phenylbenzimidazol-1-yl)acetamide96

Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles, critical for drug discovery.

2a. 1,3,4-Oxadiazole Derivatives

Reaction with hydrazine and carbon disulfide under basic conditions forms 1,3,4-oxadiazole rings. For example, cyclization of intermediate hydrazides yields derivatives with α-glucosidase inhibitory activity (IC₅₀: 16.05–77.02 μg/mL vs. acarbose: 12.04 μg/mL) .

2b. 1,2,4-Triazole Derivatives

Microwave-assisted cyclocondensation with thiourea or aryl isothiocyanates produces triazole derivatives. These compounds exhibit anticancer activity (e.g., 5c , IC₅₀: 0.33 μM against EGFR kinase) .

Cross-Coupling Reactions

The dichlorophenyl group participates in Suzuki-Miyaura couplings. Palladium-catalyzed reactions with aryl boronic acids generate biaryl derivatives, enhancing π-π stacking interactions in enzyme binding .

Oxidation and Reduction

  • Oxidation : The benzimidazole ring is stable under mild oxidative conditions but degrades with strong oxidants like KMnO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to dihydrobenzimidazole derivatives, altering biological activity.

Mechanistic Insights

  • Steric Effects : The 3,4-dichlorophenyl group creates steric hindrance, slowing reactions at the C-2 position but favoring substitutions at the NH site .

  • Electronic Effects : Electron-withdrawing chlorine atoms polarize the benzimidazole ring, enhancing electrophilic substitution at electron-rich positions .

Analytical Characterization

Reaction products are confirmed via:

  • NMR : Distinct singlet signals for methylene protons (δ 3.43–3.82 ppm) .

  • IR : C=O (1670–1699 cm⁻¹) and C=S (1266 cm⁻¹) stretches .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 371 for 4 ) .

Scientific Research Applications

Biological Activities

Antiviral Properties
Benzimidazole derivatives, including 1-[(3,4-Dichlorophenyl)methyl]benzimidazole, have shown significant antiviral activity against various viruses. For instance, certain benzimidazole derivatives have been reported to inhibit enteroviruses and herpes simplex virus (HSV) with notable IC50 values indicating their effectiveness. Compounds derived from benzimidazole scaffolds have demonstrated the ability to prevent viral DNA replication and egress of viral capsids in infected cells .

Antimicrobial Effects
Research has indicated that benzimidazole derivatives possess antimicrobial properties. A study highlighted a series of benzimidazole compounds that exhibited potent activity against bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory and Analgesic Activities
Several studies have documented the anti-inflammatory effects of benzimidazole derivatives. For example, compounds similar to this compound have been shown to reduce edema and exhibit analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The anti-inflammatory action is often attributed to COX-2 inhibition and modulation of inflammatory cytokines.

Synthesis Techniques

The synthesis of this compound typically involves reactions between substituted benzaldehydes and o-phenylenediamine. Various synthetic methodologies have been explored to enhance yield and purity:

  • Condensation Reactions : Utilizing acid catalysts to promote the reaction between o-phenylenediamine and chlorinated benzaldehydes.
  • Microwave-Assisted Synthesis : This technique has been employed to accelerate the reaction time and improve yields significantly .
  • Green Chemistry Approaches : Recent advancements focus on environmentally friendly solvents and reagents in synthesizing benzimidazole derivatives.

Therapeutic Potential

The therapeutic applications of this compound are vast:

  • Cancer Treatment : Certain benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation across various cell lines, including lung and breast cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Cardiovascular Health : Some studies suggest that benzimidazole derivatives may play a role in lipid metabolism regulation, potentially aiding in conditions like hyperlipidemia by inhibiting diacylglycerol acyltransferase (DGAT) activity .
  • Neurological Disorders : Investigations into the neuroprotective effects of benzimidazole compounds indicate potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/ConditionIC50/EC50 Values
This compoundAntiviralEnterovirus (Coxsackie)1.76 μg/ml
Benzimidazole DerivativeAntimicrobialVarious BacteriaVaries
Benzimidazole DerivativeAnti-inflammatoryEdema Model (Mice)74.17% inhibition
Benzimidazole DerivativeCancer InhibitionA-549 Cell LineComparable to Doxorubicin

Case Study Insights

  • A study on antiviral efficacy demonstrated that certain benzimidazoles could inhibit viral replication effectively, leading to a significant reduction in viral load in infected models.
  • Clinical trials assessing the anti-inflammatory properties showed that patients receiving benzimidazole derivatives reported reduced pain levels compared to those on standard treatments.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Selected Benzimidazoles

Compound Substituent(s) MIC (µg/mL) vs. MRSA MIC (µg/mL) vs. E. coli
1-(3,4-Dichlorobenzyl) 3,4-Dichlorophenyl, amidine 3.12 12.5
Compound 50 Methyl ester at C-2 3.12 Inactive
Compound 45 Fluoro substitution >100 Inactive

Key Insight : The 3,4-dichloro motif enhances binding to hydrophobic pockets in bacterial targets, while electron-withdrawing effects stabilize interactions with charged residues .

Comparison with Other Aromatic Substitutions

  • 4-Fluorophenylmethyl analog (1-[(4-fluorophenyl)methyl]benzimidazole): Exhibits reduced antimicrobial activity compared to the dichloro derivative, highlighting the superiority of chlorine’s electronegativity and size in target engagement .
  • Methoxy-substituted analogs: Showed negligible activity against Gram-negative bacteria, whereas the diethylaminoethyl group in compound 59 conferred moderate activity against E. coli (MIC = 12.5 µg/mL) .

Key Insight : Chlorine atoms provide optimal balance between hydrophobicity and electronic effects, whereas smaller halogens (e.g., fluorine) or polar groups (e.g., methoxy) disrupt target binding.

Environmental and Regulatory Considerations

Benzimidazoles with 3,4-dichlorophenyl groups, such as carbendazim and diuron, are regulated due to metabolite persistence in crops.

Biological Activity

1-[(3,4-Dichlorophenyl)methyl]benzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound belongs to the benzimidazole family, known for a wide range of biological activities. The compound exhibits significant effects against various pathogens and cancer cell lines, making it a promising candidate for drug development.

Key Biological Activities:

  • Antimicrobial Activity: Several studies have reported that derivatives of benzimidazole, including this compound, show potent antibacterial and antifungal properties. For instance, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity: The compound has been evaluated for its cytotoxic effects on multiple cancer cell lines. Research indicates that it can inhibit the proliferation of malignant cells through various mechanisms, including the inhibition of specific enzymes involved in cancer cell growth .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated extensively. The compound demonstrates a broad spectrum of activity against various bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans64

The above table illustrates the efficacy of the compound against common pathogens. The low MIC values indicate strong antimicrobial potential.

Anticancer Activity

The anticancer effects of this compound have been highlighted in several studies. Its mechanism often involves targeting key enzymes and pathways critical for cancer cell survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0
HCT116 (Colon Cancer)8.5

These results indicate significant cytotoxicity across multiple cancer types, with the lowest IC50 observed in HCT116 cells, suggesting a particularly potent effect against colon cancer .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
  • Targeting Cell Signaling Pathways: It interferes with key signaling pathways involved in cell proliferation and survival, which may contribute to its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of benzimidazole derivatives. Modifications on the benzimidazole scaffold can enhance its potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Substitution at N1Increased anticancer activity
Halogenation at C5Enhanced antimicrobial potency
Alkyl group at C2Improved solubility and bioavailability

These insights suggest that strategic modifications can lead to compounds with improved therapeutic profiles.

Q & A

Q. How can metabolic stability and toxicity challenges be addressed in preclinical studies?

  • Methodological Answer : Structural modifications, such as sulfonyl group introduction, improve pharmacokinetic profiles. In silico ADME predictions (e.g., SwissADME) assess hepatic clearance and CYP450 interactions to reduce hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3,4-Dichlorophenyl)methyl]benzimidazole
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